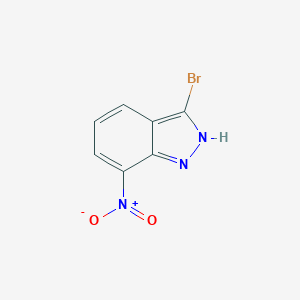

3-Bromo-7-Nitroindazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSTZPMYAZRZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274319 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-34-0 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Bromo-7-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in the production of the signaling molecule nitric oxide (NO) within the nervous system. By modulating the nNOS/NO pathway, this compound has demonstrated significant effects in preclinical models of various neurological and psychiatric conditions, including stroke, depression, and cognitive impairment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, impact on key signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are illustrated with detailed diagrams.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its primary biological effect through the inhibition of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). This compound exhibits a preferential inhibitory activity towards the neuronal isoform.[1][2][3]

The production of NO by nNOS is a critical signaling event in the central and peripheral nervous systems, involved in processes such as neurotransmission, synaptic plasticity, and cerebral blood flow regulation. Overproduction of NO by nNOS has been implicated in the pathophysiology of several neurological disorders, making selective nNOS inhibitors like this compound valuable research tools and potential therapeutic agents.

Enzyme Inhibition Kinetics and Selectivity

This compound is a more potent inhibitor of nNOS than its parent compound, 7-nitroindazole. While highly selective for nNOS, it also demonstrates inhibitory effects on iNOS and eNOS, albeit at higher concentrations.[2][3] The inhibitory concentrations (IC50) for the different NOS isoforms are summarized in the table below.

| Enzyme | Species | IC50 (µM) | Reference(s) |

| Neuronal Nitric Oxide Synthase (nNOS) | Rat | 0.17 | [2][3] |

| Inducible Nitric Oxide Synthase (iNOS) | Rat | 0.29 | [2][3] |

| Endothelial Nitric Oxide Synthase (eNOS) | Bovine | 0.86 | [2][3] |

Table 1: Inhibitory activity of this compound against NOS isoforms.

The precise mechanism of inhibition (e.g., competitive, non-competitive) has not been definitively elucidated in the reviewed literature.

Key Signaling Pathways Modulated by this compound

The inhibition of nNOS by this compound initiates a cascade of downstream effects by reducing the bioavailability of NO. This modulation of the nNOS/NO signaling pathway has significant implications for several cellular processes, particularly in the context of neurological function and disease.

The nNOS-NO-sGC-cGMP Pathway in Learning and Memory

In the hippocampus, a brain region crucial for learning and memory, NO produced by nNOS acts as a retrograde messenger, stimulating soluble guanylate cyclase (sGC) in presynaptic neurons. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn modulates neurotransmitter release and synaptic plasticity.

By inhibiting nNOS, this compound disrupts this signaling cascade, which has been shown to impair spatial learning and memory in animal models.[4] This effect is reversible with the administration of L-arginine, the substrate for NOS, confirming the NO-dependent nature of this mechanism.[4]

Inhibition of Endoplasmic Reticulum (ER) Stress in Diabetic Stroke

In a preclinical model of diabetic stroke, this compound has been shown to be neuroprotective by attenuating endoplasmic reticulum (ER) stress.[5] Cerebral ischemia/reperfusion injury, particularly in the context of diabetes, can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways, leading to cell death.

Treatment with this compound was found to reduce the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor.[5] This reduction in ER stress was associated with decreased DNA fragmentation and improved neurological outcomes. The precise molecular link between nNOS inhibition and the downregulation of the ER stress pathway remains an area of active investigation, but it is hypothesized that excessive NO production contributes to ER dysfunction.[1][6][7][8][9]

Modulation of Depression-like Behaviors

Chronic stress is a major contributor to the development of depression, and studies have implicated the nNOS/NO pathway in the pathophysiology of this disorder. In a rat model of chronic unpredictable mild stress (CUMS), administration of this compound was shown to prevent the development of depression-like behaviors, such as anhedonia and increased immobility in the forced swimming test.[10]

This antidepressant-like effect was associated with the reversal of stress-induced decreases in brain-derived neurotrophic factor (BDNF) levels in the hippocampus.[10] The mechanism is thought to involve the inhibition of the downstream effects of NO on soluble guanylate cyclase (sGC), as an sGC inhibitor produced similar antidepressant-like effects.[10]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the mechanism of action of this compound.

In Vitro Nitric Oxide Synthase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound on different NOS isoforms.

Methodology:

-

Enzyme Source: Purified recombinant rat nNOS, rat iNOS, and bovine eNOS.

-

Assay Principle: The activity of NOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (e.g., 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin), and calmodulin (for nNOS and eNOS).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the NOS enzyme and L-[³H]arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA).

-

Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation exchange chromatography.

-

Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Models and Behavioral Assessments

Objective: To assess the effect of this compound on spatial learning and memory in rats.[4]

Animal Model: Male Wistar rats.

Drug Administration: this compound (e.g., 20 mg/kg/day, intraperitoneally) or vehicle for a specified duration (e.g., 5 days).[4]

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged below the water surface.

Procedure:

-

Acquisition Phase:

-

Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

-

For each trial, the rat is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

On the day after the last acquisition trial, the escape platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

Data Analysis: Compare escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the drug-treated and vehicle-treated groups.

Objective: To evaluate the neuroprotective effects of this compound in a rat model of diabetic stroke.[5]

Animal Model: Type 2 diabetes is induced in rats (e.g., by a high-fat diet followed by a low dose of streptozotocin).

Procedure:

-

Induction of Focal Cerebral Ischemia: A transient middle cerebral artery occlusion (MCAO) is performed for a set duration (e.g., 2 hours), followed by reperfusion.

-

Drug Administration: this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle is administered at the onset of reperfusion.[5]

-

Assessment of Neurological Deficits: Neurological function is assessed at various time points post-ischemia using a standardized neurological scoring system.

-

Measurement of Infarct Volume: At the end of the experiment, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

Objective: To determine the effect of this compound on the development of depression-like behaviors in a rat model of CUMS.[10]

Animal Model: Male Wistar rats.

Procedure:

-

CUMS Protocol: Rats are subjected to a variety of mild, unpredictable stressors (e.g., food and water deprivation, cage tilt, wet bedding) daily for several weeks (e.g., 5 weeks).

-

Drug Administration: this compound (e.g., 20 mg/kg/day, intraperitoneally) or vehicle is administered during the stress period.[10]

-

Behavioral Assessments:

-

Sucrose Preference Test: To assess anhedonia, the preference for a sucrose solution over plain water is measured.

-

Forced Swimming Test: To assess behavioral despair, the duration of immobility in a cylinder of water is recorded.

-

Molecular Biology and Histological Techniques

Objective: To quantify the protein levels of GRP78 and CHOP in brain tissue.[5]

Procedure:

-

Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for GRP78 and CHOP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.[5]

Procedure:

-

Tissue Preparation: Prepare paraffin-embedded or frozen brain sections.

-

Permeabilization: Treat the sections with proteinase K to permeabilize the cells.

-

TdT-mediated dUTP Nick End Labeling (TUNEL):

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

-

Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Microscopy: Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the roles of nNOS in health and disease. Its mechanism of action is centered on the selective inhibition of nNOS, leading to a reduction in NO production and the modulation of downstream signaling pathways. This has been shown to impact synaptic plasticity, ER stress, and the neurobiology of depression.

Future research should focus on further elucidating the precise molecular mechanisms linking nNOS inhibition to the observed physiological and behavioral effects. A more detailed understanding of its enzyme kinetics, including its binding mode and whether it acts as a competitive or non-competitive inhibitor, would be beneficial. Additionally, exploring the therapeutic potential of this compound and its derivatives in a wider range of neurological and psychiatric disorders is a promising avenue for future drug development. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.

References

- 1. Nitric oxide-induced endoplasmic reticulum stress activates the expression of cargo receptor proteins and alters the glycoprotein transport to the Golgi complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (3B7N) | nNOS inhibitor | Probechem Biochemicals [probechem.com]

- 3. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pnas.org [pnas.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Nitric oxide and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of neuronal nitric oxide synthase and soluble guanylate cyclase prevents depression-like behaviour in rats exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-7-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in the production of the signaling molecule nitric oxide (NO) within the nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and its applications in preclinical research, particularly in the fields of neuroscience and metabolic disorders. Detailed experimental protocols for its synthesis and use in key assays are provided, alongside a summary of its biological activity and its effects on relevant signaling pathways.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₇H₄BrN₃O₂. It is characterized by an indazole core structure substituted with a bromine atom at the 3-position and a nitro group at the 7-position.

| Property | Value |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol |

| CAS Number | 74209-34-0 |

| Appearance | Yellow Crystalline Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) |

| Storage | Desiccate at +4°C |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the potent and selective inhibition of neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, synaptic plasticity, and excitotoxicity.

The inhibition of nNOS by this compound has significant downstream effects on cellular signaling, most notably on the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway.

The Biological Activity of 3-Bromo-7-Nitroindazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-Nitroindazole is a potent and selective small molecule inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth overview of its biological activity, mechanism of action, and its effects in various preclinical models of neurological and metabolic disorders. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three main isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—nNOS is primarily responsible for NO production in the nervous system. Dysregulation of nNOS activity has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases, stroke, and diabetes.

This compound has emerged as a valuable research tool due to its high potency and selectivity for nNOS over the other isoforms.[1][2] Its ability to modulate NO levels in the nervous system has been shown to have significant effects in preclinical models of stroke, diabetes, and cognitive function.[3][4][5] This guide will delve into the specifics of its biological activity, providing the necessary technical details for its application in a research setting.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the nNOS enzyme.[1][2] By binding to the active site of nNOS, it prevents the conversion of L-arginine to L-citrulline and nitric oxide. This selective reduction in NO production within neuronal tissues forms the basis of its observed biological effects.

The downstream consequences of nNOS inhibition by this compound are multifaceted and include:

-

Attenuation of Endoplasmic Reticulum (ER) Stress: In a diabetic stroke model, this compound has been shown to reduce the expression of the ER stress markers GRP78 (78 kDa glucose-regulated protein) and CHOP (C/EBP homologous protein).[5] This suggests a neuroprotective role by mitigating the detrimental effects of ER stress-induced apoptosis.

-

Modulation of the NO/cGMP Signaling Pathway: As a direct inhibitor of NO synthesis, this compound impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. This pathway is crucial for various neuronal functions, including synaptic plasticity.

-

Influence on Brain-Derived Neurotrophic Factor (BDNF): Studies have shown that nNOS inhibition can affect the expression of BDNF, a key molecule involved in neuronal survival, growth, and memory formation.[4]

Quantitative Data

The inhibitory potency and selectivity of this compound against the different NOS isoforms have been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| NOS Isoform | Species | IC50 (µM) | Reference |

| nNOS | Rat | 0.17 | [2] |

| iNOS | Rat | 0.29 | [2] |

| eNOS | Bovine | 0.86 | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: Signaling pathway of this compound.

Figure 2: General experimental workflow for in vivo studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, adapted for the use of this compound.

In Vitro nNOS Inhibition Assay (IC50 Determination)

This protocol is adapted from commercially available nitric oxide synthase activity assay kits.

Materials:

-

Recombinant rat nNOS enzyme

-

This compound

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

Greiss Reagent (for colorimetric detection of nitrite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Prepare a reaction mixture containing L-arginine, NADPH, calmodulin, and BH4 in assay buffer at their optimal concentrations.

-

-

Enzyme Reaction:

-

To each well of a 96-well plate, add a specific concentration of the this compound dilution. Include a control well with assay buffer and DMSO (vehicle control) and a blank well with no enzyme.

-

Add the recombinant nNOS enzyme to all wells except the blank.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (if provided by the kit) or by proceeding directly to the detection step.

-

Add Greiss Reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of GRP78 and CHOP in Rat Brain Tissue

This protocol outlines the procedure for detecting the expression levels of ER stress markers in brain tissue from rats treated with this compound.

Materials:

-

Brain tissue samples from control and treated rats

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GRP78 and anti-CHOP

-

Secondary antibody (HRP-conjugated)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the brain tissue samples in ice-cold RIPA buffer.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 and CHOP (at the recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

-

Morris Water Maze for Spatial Learning and Memory

This protocol describes the use of the Morris Water Maze to assess the effect of this compound on spatial learning and memory in rats.[4]

Apparatus:

-

A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

A video tracking system to record the rat's swimming path.

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle (saline) to the rats daily for a specified period (e.g., 5 days) before the start of the training trials.[4]

-

-

Acquisition Phase (Training):

-

Conduct training trials for several consecutive days (e.g., 4-5 days).

-

In each trial, place the rat into the pool at one of four randomized starting positions.

-

Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the escape latency (time to find the platform) and the swim path for each trial.

-

-

Probe Trial:

-

On the day after the last training session, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

-

Data Analysis:

-

Analyze the escape latencies across the training days to assess learning.

-

Compare the time spent in the target quadrant and platform crossings during the probe trial between the treated and control groups to evaluate memory retention.

-

Middle Cerebral Artery Occlusion (MCAO) Model in Diabetic Rats

This protocol describes the induction of focal cerebral ischemia in diabetic rats to study the neuroprotective effects of this compound.[5]

Procedure:

-

Induction of Diabetes:

-

Induce type 2 diabetes in rats, for example, by feeding a high-fat diet followed by a low dose of streptozotocin (e.g., 35 mg/kg).[5]

-

-

Drug Administration:

-

Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle to the diabetic rats at a specific time point relative to the MCAO procedure.[3]

-

-

MCAO Surgery:

-

Anesthetize the rat.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a specific duration (e.g., 2 hours).[5]

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

-

Assessment of Neurological Deficits and Infarct Volume:

-

At a predetermined time after reperfusion (e.g., 22 hours), assess the neurological deficits using a standardized scoring system.[5]

-

Euthanize the rat and perfuse the brain.

-

Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Calculate the infarct volume.

-

-

Biochemical Analysis:

-

Collect brain tissue from the ischemic penumbra for further analysis, such as Western blotting for GRP78 and CHOP, as described in Protocol 5.2.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of nNOS in health and disease. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the downstream consequences of nNOS inhibition. The provided data and protocols serve as a comprehensive resource for researchers to design and execute experiments utilizing this compound, ultimately contributing to the advancement of our knowledge in neuroscience and drug discovery.

References

- 1. mmpc.org [mmpc.org]

- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-7-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Bromo-7-Nitroindazole, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This document consolidates essential data on its physical and chemical characteristics, spectral properties, and biological activity. Detailed experimental protocols, where available in the public domain, are presented to support researchers in their laboratory work. Furthermore, this guide visualizes key concepts through diagrams to facilitate a deeper understanding of its mechanism of action and experimental applications.

Chemical and Physical Properties

This compound is a heterocyclic small molecule with the chemical formula C₇H₄BrN₃O₂.[1][2][3] It is characterized as a yellow crystalline solid.[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrN₃O₂ | [1][2][3] |

| Molecular Weight | 242.03 g/mol | [2][3] |

| CAS Number | 74209-34-0 | [2] |

| Appearance | Yellow Crystalline Solid | [4][5] |

| Melting Point | 183.0 - 190.0 °C | [5] |

| Solubility | Insoluble in H₂O | [6] |

| ≥10 mg/mL in Ethanol | [6] | |

| ≥45.1 mg/mL in DMSO | [6] | |

| Soluble to 50 mM in Ethanol | ||

| Soluble to 100 mM in DMSO | ||

| Storage | Desiccate at +4°C | |

| Store at -20°C (long-term) | [6] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in peer-reviewed literature. However, predicted spectral information can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available, though experimental verification is recommended.[7] The electronegative nitro and bromo groups, along with the aromatic ring system, will influence the chemical shifts of the protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching of the indazole ring, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the fused ring system, and strong asymmetric and symmetric stretching bands for the nitro (NO₂) group.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.[8] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as 3-bromo-4-nitro-1H-indazole.[9] The general approach involves the bromination of a nitroindazole precursor.

A representative, though not specific, synthetic workflow is depicted below. This should be considered a general guideline and would require optimization for the synthesis of this compound.

Caption: Generalized synthetic workflow for the preparation of this compound.

Biological Activity and Mechanism of Action

This compound is a well-established inhibitor of nitric oxide synthase (NOS), with a notable selectivity for the neuronal isoform (nNOS).[3][4] It is more potent than the parent compound, 7-nitroindazole.[4]

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | IC₅₀ (µM) | Reference(s) |

| Rat nNOS | 0.17 | [10] |

| Bovine eNOS | 0.86 | [10] |

| Rat iNOS | 0.29 | [10] |

The mechanism of action involves the inhibition of nitric oxide (NO) synthesis. NO is a crucial signaling molecule in the central nervous system, and its dysregulation is implicated in various neurological disorders. By inhibiting nNOS, this compound can modulate NO levels and exert neuroprotective effects.

One of the key signaling pathways affected by this compound is the endoplasmic reticulum (ER) stress pathway. In conditions such as diabetic stroke, it has been shown to attenuate brain ischemic injury by inhibiting this pathway.[11]

Caption: Simplified signaling pathway of this compound's neuroprotective effects.

Experimental Protocols

In Vivo Administration in Rodent Models

For studies investigating the effects on spatial learning and memory in rats, this compound has been administered via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg/day for 5 days.[12] In diabetic stroke models, a dosage of 30 mg/kg (i.p.) has been shown to be effective in reducing cerebral infarct and edema.[11]

Workflow for In Vivo Experimentation:

Caption: A general workflow for in vivo studies using this compound.

Reactivity and Stability

This compound should be stored in a dry, dark place at -20°C for long-term stability.[3] For short-term storage, it can be kept desiccated at +4°C. The compound is stable for at least four years under appropriate storage conditions.[1]

Nitroaromatic compounds are generally stable but can be susceptible to reduction of the nitro group. The electron-withdrawing nature of the nitro and bromo substituents deactivates the aromatic ring towards electrophilic substitution but may make it susceptible to nucleophilic aromatic substitution under certain conditions.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for investigating the role of neuronal nitric oxide synthase in various physiological and pathological processes. Its potency and selectivity make it a key compound in neuroscience and drug development research. This guide provides a foundational understanding of its chemical properties and biological activities to aid researchers in their scientific endeavors. Further investigation is warranted to fully elucidate its spectral characteristics and to develop a standardized, publicly available synthesis protocol.

References

- 1. This compound | nNOS | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-7-Nitroindazole in Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of numerous neurological disorders. Overproduction of nitric oxide (NO) by nNOS contributes to excitotoxicity and neuroinflammation, making selective nNOS inhibition a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in the investigation of novel treatments for neurological diseases such as stroke, Alzheimer's disease, Parkinson's disease, and depression.

Introduction

Nitric oxide (NO) is a critical signaling molecule in the central nervous system (CNS), involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1] However, excessive NO production by the neuronal isoform of nitric oxide synthase (nNOS) is a key factor in the progression of several neurodegenerative diseases and neuropathic pain.[2][3] The overproduction of NO can lead to oxidative stress, protein nitration, and ultimately, neuronal cell death.[2] Consequently, the development of selective nNOS inhibitors is a significant area of interest for therapeutic intervention.[1][4]

This compound has emerged as a valuable research tool due to its potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[5][6] This selectivity is crucial for minimizing off-target effects, such as cardiovascular disregulation, which can be associated with non-selective NOS inhibition.[1] This guide will delve into the technical details of this compound, providing a foundation for its application in neurological disease research.

Mechanism of Action

This compound functions as a competitive inhibitor of nNOS.[5] It binds to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, and thereby blocking the synthesis of nitric oxide.[2] The selectivity of this compound for nNOS is attributed to specific structural interactions within the enzyme's active site.

The downstream effects of nNOS inhibition by this compound are multifaceted and context-dependent. In models of neurodegenerative diseases, its primary role is to mitigate the detrimental effects of excessive NO.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

3-Bromo-7-Nitroindazole: A Potential Therapeutic Avenue for Neurological Complications in Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-Nitroindazole (3-BNI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of physiological and pathological processes. While research into its direct effects on systemic metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) is nascent, existing studies highlight a significant potential for 3-BNI in mitigating the neurological complications associated with these conditions, particularly in the context of diabetic stroke. This technical guide synthesizes the current understanding of 3-BNI's mechanism of action, summarizes key experimental findings, provides detailed protocols, and visualizes the known signaling pathways and experimental workflows. The primary focus of the available research has been on the neuroprotective effects of 3-BNI in diabetic animal models of cerebral ischemia, where it has been shown to attenuate brain injury by inhibiting the endoplasmic reticulum (ER) stress pathway. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound in the realm of metabolic and neurological disorders.

Introduction to this compound

This compound is a small molecule belonging to the indazole class of organic compounds. Its primary pharmacological action is the potent and selective inhibition of neuronal nitric oxide synthase (nNOS), one of the three isoforms of nitric oxide synthase.[1] nNOS is responsible for the production of nitric oxide (NO), a ubiquitous signaling molecule involved in neurotransmission, vascular tone regulation, and cellular metabolism. Dysregulation of nNOS activity has been linked to various pathological conditions, including neurodegenerative diseases and complications of metabolic disorders. The selectivity of this compound for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it a valuable tool for dissecting the specific roles of nNOS in health and disease.

Mechanism of Action in Metabolic Disease Context

The current body of research points to the modulation of the endoplasmic reticulum (ER) stress pathway as a key mechanism through which this compound exerts its protective effects in the context of metabolic disease-related complications. Specifically, in a diabetic stroke model, 3-BNI has been shown to mitigate ischemic brain injury.[1][2]

The proposed mechanism involves the following steps:

-

Inhibition of nNOS: In hyperglycemic and ischemic conditions, nNOS can be overactivated, leading to excessive NO production. This can contribute to cellular damage through the formation of reactive nitrogen species. 3-BNI directly inhibits nNOS, reducing the downstream pathological effects of excessive NO.

-

Attenuation of ER Stress: The overactivation of nNOS is linked to increased ER stress. 3-BNI treatment has been demonstrated to reduce the expression of key ER stress markers, including 78 kDa glucose-regulated protein (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP).[2] The reduction in these markers suggests a stabilization of ER function and a decrease in the pro-apoptotic signals initiated by unresolved ER stress.

While the direct impact of this compound on systemic metabolic parameters like blood glucose and insulin sensitivity has not been extensively studied, the role of nNOS in metabolic regulation is an active area of research. Dysfunctional nNOS activity is thought to contribute to insulin resistance and impaired glucose homeostasis, suggesting that nNOS inhibitors like 3-BNI could have broader therapeutic potential in metabolic syndrome.[2] However, it is crucial to note that current direct evidence for 3-BNI is centered on its neuroprotective capabilities in a diabetic setting.

Preclinical Data in a Diabetic Stroke Model

The most comprehensive data on the application of this compound in a metabolic disease context comes from a study investigating its effects on diabetic rats subjected to focal cerebral ischemia.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from this study, demonstrating the neuroprotective effects of 3-BNI.

| Parameter | Diabetic Control Group (Ischemia/Reperfusion) | 3-BNI Treated Diabetic Group (30 mg/kg, i.p.) | Outcome |

| Neurological Deficit Score | Prominent neurological damage and functional deficits | Significant improvement in functional recovery | Neuroprotective Effect |

| Cerebral Infarct Volume | Significant infarct volume | Significantly inhibited | Neuroprotective Effect |

| Edema Volume | Significant edema volume | Significantly inhibited | Neuroprotective Effect |

| DNA Fragmentation (TUNEL assay) | Massive DNA fragmentation in the ischemic penumbral region | Lesser DNA fragmentation | Anti-apoptotic Effect |

| GRP78 Expression | Enhanced immunoreactivity and expression | Concomitant reduction | ER Stress Inhibition |

| CHOP Expression | Enhanced immunoreactivity and expression | Concomitant reduction | ER Stress Inhibition |

Data synthesized from Srinivasan et al., 2012.[2]

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted in the pivotal study on this compound in a diabetic stroke model.[2]

Animal Model: Type 2 Diabetes Induction in Rats

-

Animals: Male Wistar rats.

-

Diet: High-fat diet for an initial period to induce insulin resistance.

-

Induction Agent: A single low dose of streptozotocin (35 mg/kg, intraperitoneally) is administered to induce partial insulin deficiency, mimicking type 2 diabetes.

-

Confirmation of Diabetes: Development of diabetes is confirmed by monitoring blood glucose levels.

Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

-

Anesthesia: Rats are anesthetized.

-

Procedure: A 2-hour middle cerebral artery occlusion (MCAO) is induced to create a focal ischemic event. This is followed by a 22-hour period of reperfusion.

-

Sham Operation: Control animals undergo the same surgical procedure without the actual occlusion of the middle cerebral artery.

This compound Administration

-

Dose: 30 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: The specific timing of administration relative to the ischemic event should be as per the study design (e.g., pre-treatment, post-treatment).

Assessment of Neuroprotection

-

Neurological Deficit Scoring: A standardized scoring system is used to evaluate neurological function post-ischemia.

-

Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

-

Edema Measurement: Brain water content is measured to assess the degree of cerebral edema.

Molecular Analysis

-

Immunohistochemistry: Brain sections are stained with antibodies against GRP78 and CHOP to visualize the localization and expression of these ER stress markers.

-

Western Blotting: Protein extracts from the brain tissue are analyzed by Western blotting to quantify the expression levels of GRP78 and CHOP.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to detect and quantify DNA fragmentation as a marker of apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

Caption: Mechanism of 3-BNI neuroprotection in diabetic stroke.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of 3-BNI.

Future Directions and Conclusion

The existing research on this compound provides a strong rationale for its further investigation as a therapeutic agent for the neurological complications of metabolic diseases. Its demonstrated ability to mitigate ischemic brain damage in a diabetic setting by targeting the nNOS-ER stress axis is a significant finding. However, to fully understand its therapeutic potential, future research should be directed towards:

-

Investigating Systemic Metabolic Effects: Studies are needed to determine the direct effects of this compound on key metabolic parameters such as blood glucose levels, insulin sensitivity, and lipid profiles in relevant animal models of diabetes, obesity, and NAFLD.

-

Exploring Other Neurological Complications: The role of 3-BNI in other neurological complications of metabolic disease, such as diabetic neuropathy and cognitive impairment, warrants investigation.

-

Dose-Response and Pharmacokinetic Studies: Comprehensive pharmacokinetic and dose-response studies are necessary to establish optimal dosing regimens and to assess the safety profile of this compound.

-

Elucidating Downstream Signaling: Further research is required to fully elucidate the downstream signaling pathways affected by nNOS inhibition with 3-BNI in the context of metabolic disease.

References

3-Bromo-7-Nitroindazole: A Technical Guide to its Role in Nitric Oxide Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in neuronal tissues.[1][2] Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The three main isoforms of nitric oxide synthase—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—are responsible for NO production in different cellular contexts.

Due to the multifaceted role of NO, dysregulation of NOS activity is implicated in numerous disease states. Overproduction of NO by nNOS, for instance, is linked to neurodegenerative disorders and neuropathic pain.[3] This has spurred the development of selective NOS inhibitors as potential therapeutic agents. This compound has emerged as a valuable research tool for investigating the specific roles of nNOS in various biological systems and as a lead compound in the development of novel therapeutics targeting neurological and other disorders.[4][5] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its use in research.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against the three NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific Ki values for this compound are not consistently reported in the readily available literature, a comprehensive summary of its IC50 values is presented below. These values highlight its potent and selective inhibition of nNOS.

| Nitric Oxide Synthase Isoform | Species | IC50 (µM) | Reference(s) |

| nNOS (neuronal) | Rat | 0.17 | [1][6][7] |

| iNOS (inducible) | Rat | 0.29 | [1][6][7] |

| eNOS (endothelial) | Bovine | 0.86 | [1][6][7] |

Mechanism of Action

This compound exerts its inhibitory effect on nitric oxide synthase through a competitive and reversible mechanism. It competes with the binding of both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), at the active site of the enzyme. The indazole ring structure mimics the guanidinium group of L-arginine, allowing it to fit into the substrate-binding pocket. The nitro group at the 7-position is crucial for its inhibitory potency. By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study nitric oxide synthesis.

In Vitro Nitric Oxide Synthase Inhibition Assay (Citrulline Assay)

This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme

-

This compound

-

L-[³H]arginine

-

NADPH

-

Calcium Chloride (CaCl₂)

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, CaCl₂, calmodulin, NADPH, and BH4.

-

Add Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control group with solvent only.

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding L-[³H]arginine to the mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separate L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Quantify L-citrulline: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

The Griess assay is a colorimetric method used to measure the accumulation of nitrite (a stable oxidation product of NO) in cell culture supernatants.

Materials:

-

Cell line of interest (e.g., neuronal cells, macrophages)

-

This compound

-

Cell culture medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for iNOS induction, if applicable)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induction (if necessary): For iNOS studies, stimulate the cells with LPS and IFN-γ to induce iNOS expression.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound. Include a control group with no inhibitor.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for NO production and accumulation of nitrite in the medium.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction:

-

Add the Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Nitric Oxide Signaling Pathway

The following diagram illustrates the canonical nitric oxide signaling pathway, which is inhibited by this compound.

Caption: The Nitric Oxide Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for NOS Inhibition Assay

This diagram outlines a typical workflow for an in vitro experiment to determine the inhibitory potential of a compound like this compound on nitric oxide synthase.

References

- 1. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (3B7N) | nNOS inhibitor | Probechem Biochemicals [probechem.com]

- 7. caymanchem.com [caymanchem.com]

The Impact of 3-Bromo-7-Nitroindazole on Spatial Learning: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of 3-Bromo-7-Nitroindazole (3-Br-7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), on spatial learning and memory. The document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. This information is intended to provide a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Findings and Data Summary

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on spatial learning in rats.

| Parameter | This compound (3-Br-7-NI) Group | Saline (Control) Group | Outcome | Reference |

| Dosage | 20 mg/kg/day | - | - | [1][2] |

| Administration | Intraperitoneal injection for 5 days | Intraperitoneal injection for 5 days | - | [1][2] |

| Spatial Learning (MWM Acquisition) | Impaired | Normal | 3-Br-7-NI group showed deficits in learning the location of the hidden platform. | [1][2] |

| Probe Trial Performance | Impaired | Normal | 3-Br-7-NI group spent less time in the target quadrant. | [1][2] |

| Hippocampal BDNF mRNA Expression | No significant change compared to control | Increased with MWM training | Suggests the effect of 3-Br-7-NI is not mediated by changes in BDNF mRNA. | [1][2] |

| Effect of L-arginine | Reversal of behavioral impairments | - | Confirms the NO-dependent mechanism of 3-Br-7-NI's effects. | [1][2] |

| Locomotor Activity | No difference from control | Normal | Rules out general motor deficits as a cause for impaired MWM performance. | [1][2] |

| Blood Pressure | No difference from control | Normal | Indicates selectivity for nNOS over endothelial NOS (eNOS). | [1][2] |

Experimental Protocols

The primary behavioral paradigm used to assess the effects of this compound on spatial learning is the Morris Water Maze (MWM).

Morris Water Maze (MWM) Protocol

Objective: To assess spatial learning and memory in rats.

Apparatus:

-

A circular pool (e.g., 1.8 m in diameter and 0.6 m high) filled with water (22 ± 1°C) made opaque with a non-toxic substance (e.g., milk powder).

-

A hidden platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.

-

Visual cues are placed around the pool for spatial orientation.

-

A video tracking system to record the swim paths and latency to find the platform.

Procedure:

-

Habituation: Rats are allowed to swim freely in the pool for 60 seconds without the platform present to acclimate them to the environment.

-

Acquisition Phase:

-

Rats receive a daily injection of either this compound (20 mg/kg, i.p.) or saline for 5 consecutive days.[1][2]

-

Each day, rats are subjected to a series of training trials (e.g., 4 trials per day).

-

For each trial, the rat is placed into the pool at one of four randomly selected starting positions.

-

The rat is allowed to swim and search for the hidden platform for a maximum duration (e.g., 60 or 90 seconds).

-

If the rat finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).

-

If the rat fails to find the platform within the maximum time, it is gently guided to the platform.

-

The time taken to find the platform (escape latency) and the swim path are recorded.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, the platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Visualizations

Signaling Pathway of nNOS Inhibition by this compound

Caption: Inhibition of the nNOS signaling pathway by this compound.

Experimental Workflow for Investigating this compound Effects

Caption: Experimental workflow for assessing the impact of 3-Br-7-NI on spatial learning.

References

The Impact of 3-Bromo-7-Nitroindazole on Memory in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 3-Bromo-7-Nitroindazole (3-Br-7-NI) on memory in rodent models, with a particular focus on rats. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers in neuroscience and pharmacology.

Executive Summary

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in the brain.[1] Nitric oxide is a key signaling molecule involved in synaptic plasticity, the cellular mechanism underlying learning and memory.[2] Research consistently demonstrates that the administration of 3-Br-7-NI and its close analog, 7-Nitroindazole (7-NI), impairs performance in various memory tasks in rats, highlighting the critical role of the nNOS pathway in memory formation and consolidation.[1][3]

Mechanism of Action: Inhibition of the Nitric Oxide Signaling Pathway

The primary mechanism by which 3-Br-7-NI affects memory is through the inhibition of nNOS. This enzyme is responsible for the synthesis of nitric oxide from L-arginine. In the central nervous system, nitric oxide acts as a retrograde messenger, playing a vital role in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is widely considered to be a major cellular mechanism that underlies learning and memory.

The signaling cascade is initiated by the activation of NMDA receptors, which leads to an influx of calcium into the postsynaptic neuron. Calcium then binds to calmodulin, which in turn activates nNOS to produce nitric oxide. NO diffuses back to the presynaptic terminal, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which is involved in a cascade of events that ultimately enhances neurotransmitter release, contributing to the strengthening of the synapse. By inhibiting nNOS, 3-Br-7-NI disrupts this entire pathway, thereby impairing synaptic plasticity and, consequently, memory formation.

Figure 1: Simplified signaling pathway of nitric oxide in synaptic plasticity and the inhibitory action of this compound.

Data Presentation: The Impact of nNOS Inhibition on Memory Tasks

The following tables summarize the quantitative findings from studies investigating the effects of this compound and the closely related nNOS inhibitor, 7-Nitroindazole, on memory performance in rats.

Morris Water Maze: Spatial Learning and Memory

The Morris water maze is a classic behavioral task used to assess spatial learning and memory. Rats are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.

Table 1: Effect of this compound on Morris Water Maze Performance

| Treatment Group | Dosage | Parameter | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Probe Trial (Time in Target Quadrant %) |

| Saline (Control) | - | Escape Latency (s) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| 3-Br-7-NI | 20 mg/kg/day | Escape Latency (s) | Significantly higher than control[1] | Significantly higher than control[1] | Significantly higher than control[1] | Significantly higher than control[1] | Significantly higher than control[1] | Significantly lower than control[1] |

Note: While the abstract of Gocmez et al. (2015) states that 3-Br-7-NI impaired acquisition and the probe trial, specific numerical data is not provided. The table reflects the qualitative findings.

Table 2: Effect of 7-Nitroindazole on Morris Water Maze Performance

| Treatment Group | Dosage | Parameter | Day 1 | Day 2 | Day 3 | Day 4 | Probe Trial (Annulus Crossings) |

| Vehicle (Control) | - | Escape Latency (s) | ~55 | ~30 | ~20 | ~15 | ~6 |

| 7-NI | 30 mg/kg | Escape Latency (s) | ~60 | ~45 | ~30 | ~20 | ~2 |

Data are approximated from graphical representations in Cain et al. (1996) and are for illustrative purposes.[3]

Passive Avoidance Test: Fear-Motivated Memory

The passive avoidance test assesses a form of fear-motivated memory. Rats learn to avoid an environment in which they have previously received an aversive stimulus (a mild foot shock). A shorter step-through latency into the "dark" or "shock" compartment indicates impaired memory of the aversive event.

Table 3: Effect of 7-Nitroindazole on Passive Avoidance Performance

| Treatment Group | Dosage | Step-Through Latency (s) - Retention Test (24h) |

| Saline (Control) | - | ~150 |

| 7-NI | 10 mg/kg | ~100 |

| 7-NI | 20 mg/kg | ~80 |

| 7-NI | 25 mg/kg | ~60 |

| 7-NI | 50 mg/kg | ~40 |

Data are approximated from graphical representations in Yildiz et al. (2007) and are for illustrative purposes.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the Morris water maze and passive avoidance tasks, based on the cited literature.

Morris Water Maze Protocol

Figure 2: General experimental workflow for the Morris water maze task.

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint. The water temperature is maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

-

Subjects: Adult male rats are typically used.

-

Procedure:

-

Habituation/Pre-training: Rats are first trained to find a visible platform to ensure they are not visually or motorically impaired.

-

Acquisition Phase: The platform is hidden, and rats are given a series of trials (e.g., 4 trials per day for 5 consecutive days) to learn its location. The starting position in the pool is varied for each trial.

-

Drug Administration: this compound (e.g., 20 mg/kg/day) or vehicle is administered intraperitoneally daily before the training sessions.[1]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Collection: An overhead camera connected to a video tracking system records the rat's swim path, escape latency, and time spent in each quadrant.

Passive Avoidance Test Protocol

Figure 3: General experimental workflow for the passive avoidance task.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening with a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.

-

Subjects: Adult male rats are commonly used.

-

Procedure:

-

Acclimation/Training: The rat is placed in the light compartment. When it enters the dark compartment (which rats are naturally inclined to do), the door is closed, and a brief, mild foot shock is delivered (e.g., 0.5 mA for 2 seconds).

-

Drug Administration: 7-Nitroindazole (e.g., 10-50 mg/kg) or vehicle is administered intraperitoneally before the training trial.[4]

-

Retention Test: 24 hours later, the rat is placed back in the light compartment, and the time it takes to step through to the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.

-

-

Data Collection: The step-through latency is recorded manually or using an automated system.

Conclusion and Future Directions

The evidence strongly indicates that this compound and related nNOS inhibitors impair memory formation in rats across different behavioral paradigms. This underscores the critical role of the nitric oxide signaling pathway in cognitive processes. For drug development professionals, this highlights the potential for cognitive side effects with therapeutics that modulate nNOS activity. Conversely, for researchers, this class of compounds provides a valuable tool for investigating the molecular mechanisms of memory and for modeling cognitive dysfunction.

Future research should focus on elucidating the precise downstream targets of the NO/cGMP/PKG pathway in different brain regions involved in memory. Additionally, exploring the potential for rescuing memory deficits induced by nNOS inhibitors with downstream pathway activators could provide novel therapeutic strategies for cognitive disorders. A more detailed investigation into the dose-response relationship and the specific effects on different phases of memory (acquisition, consolidation, and retrieval) will further refine our understanding of the role of nNOS in cognition.

References

- 1. researchgate.net [researchgate.net]

- 2. glucosylceramide synthase inhibitors: Topics by Science.gov [science.gov]

- 3. Simultaneous impairment of passive avoidance learning and nociception in rats following chronic swim stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of 3-Bromo-7-Nitroindazole in Diabetic Stroke

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of 3-Bromo-7-Nitroindazole (3-Br-7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in the context of ischemic stroke complicated by type 2 diabetes. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action.

Introduction: The Challenge of Diabetic Stroke

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] The prognosis is often worse for individuals with diabetes mellitus, who are not only at a higher risk for stroke but also tend to experience more severe outcomes.[2] The pathophysiology of diabetic stroke is complex, involving hyperglycemia-induced exacerbation of oxidative stress, inflammation, and endothelial dysfunction.[3][4]

Nitric oxide (NO) plays a dual role in the brain. While endothelial NOS (eNOS)-derived NO is generally neuroprotective, NO produced by neuronal NOS (nNOS) and inducible NOS (iNOS) can be neurotoxic, particularly in the context of ischemia.[5] Overactivation of nNOS contributes to excitotoxicity and the formation of damaging reactive nitrogen species.[6][7] This has led to the investigation of nNOS inhibitors as a potential therapeutic strategy. This compound (3-Br-7-NI) is a selective nNOS inhibitor that has shown promise in preclinical models.[8]

This guide focuses on a key study by Srinivasan and Sharma (2012) that elucidates the neuroprotective effects of 3-Br-7-NI in a rat model of diabetic stroke, with a particular focus on its role in mitigating endoplasmic reticulum (ER) stress.[8]

Quantitative Efficacy of this compound

The neuroprotective effects of 3-Br-7-NI in a diabetic stroke model were quantified through various physiological and molecular assessments. The data presented below is derived from a study where diabetic rats were subjected to 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.[8]

Table 1: Effect of 3-Br-7-NI on Infarct Volume, Brain Edema, and Neurological Deficit

| Treatment Group | Infarct Volume (%) | Edema Volume (%) | Neurological Deficit Score |

| Diabetic + MCAO | 45.3 ± 3.5 | 15.2 ± 1.8 | 3.8 ± 0.4 |

| Diabetic + MCAO + 3-Br-7-NI (30 mg/kg) | 22.7 ± 2.9 | 7.1 ± 1.1 | 2.1 ± 0.3* |

*p < 0.05 compared to Diabetic + MCAO group. Data summarized from Srinivasan & Sharma, 2012.[8]

Table 2: Molecular Markers of ER Stress and Apoptosis

| Treatment Group | GRP78 Expression (relative units) | CHOP Expression (relative units) | TUNEL-positive cells (cells/field) |

| Diabetic + MCAO | Markedly Increased | Markedly Increased | Significantly Increased |